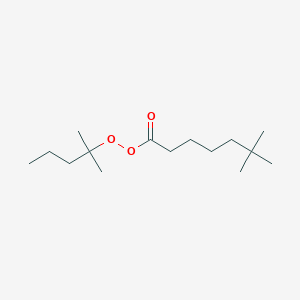
2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate typically involves the reaction of 2-methylpentan-2-ol with 6,6-dimethylheptanoic acid in the presence of a peroxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate ester. Common peroxidizing agents used in this synthesis include hydrogen peroxide and organic peroxides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxoate group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate involves the reactivity of its peroxoate group. The peroxoate group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with various molecular targets, leading to oxidation or other chemical transformations. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentan-2-yl 2-methylpropaneperoxoate: Another peroxoate ester with similar reactivity.
2-Methylpentan-2-yl 6,6-dimethylheptaneperoxoate: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its peroxoate group makes it a valuable reagent in various chemical reactions, and its specific structure allows for targeted applications in scientific research and industry.
Properties
CAS No. |
145898-63-1 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2-methylpentan-2-yl 6,6-dimethylheptaneperoxoate |
InChI |
InChI=1S/C15H30O3/c1-7-11-15(5,6)18-17-13(16)10-8-9-12-14(2,3)4/h7-12H2,1-6H3 |
InChI Key |
DIDHXJCBZHLORV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(=O)CCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















